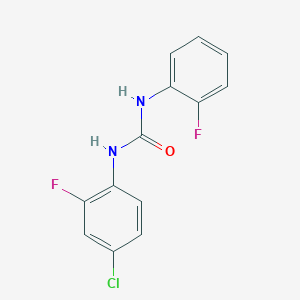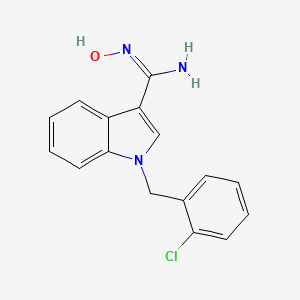
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several protein kinases, which makes it an important tool for studying various cellular processes. In
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of various cellular processes, including cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea. One area of research is to explore its potential as a cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of research is to explore its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to explore its mechanism of action and identify potential targets for future drug development.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-fluoroaniline with urea in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is widely used in scientific research to study various cellular processes. It is a potent inhibitor of several protein kinases, including Src family kinases, which play a crucial role in cell signaling and proliferation. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDNNPBVNTMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)
![5-fluoro-2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5315432.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)
![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)

![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)